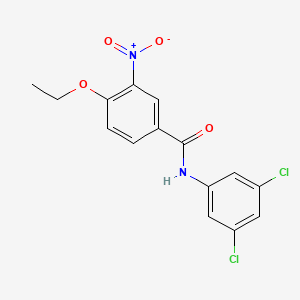
N-(3,5-dichlorophenyl)-4-ethoxy-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-dichlorophenyl)-4-ethoxy-3-nitrobenzamide is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is commonly referred to as DCET, and it belongs to the class of organic compounds known as benzamides. DCET has been found to possess a range of biochemical and physiological effects that make it a promising candidate for various therapeutic applications.
Mechanism of Action
The mechanism of action of DCET is not fully understood. However, it is believed that DCET exerts its effects by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. DCET has also been found to activate certain signaling pathways that lead to the death of cancer cells.
Biochemical and physiological effects:
DCET has been found to possess a range of biochemical and physiological effects. For example, DCET has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. DCET has also been found to induce apoptosis in cancer cells, which is a process that leads to the death of the cells. Additionally, DCET has been found to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using DCET in lab experiments is its potent antitumor activity. DCET has been found to exhibit antitumor activity against a range of cancer cell lines, making it a promising candidate for further studies. Another advantage of using DCET in lab experiments is its relatively low toxicity, which makes it a safer alternative to other cancer drugs. However, one of the limitations of using DCET in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on DCET. One direction is to further investigate the mechanism of action of DCET. Understanding the precise mechanism of action of DCET could lead to the development of more effective cancer drugs. Another direction is to explore the potential of DCET in combination with other cancer drugs. DCET has been found to exhibit synergistic effects when used in combination with certain cancer drugs, suggesting that it could be used as a complementary therapy. Additionally, further studies are needed to determine the optimal dosage and administration of DCET in vivo.
Synthesis Methods
DCET can be synthesized using a variety of methods, including the reaction of 3,5-dichloroaniline and 4-ethoxy-3-nitrobenzoyl chloride in the presence of a base. The reaction proceeds under mild conditions, and the yield of the product is generally high. Other methods of synthesizing DCET include the reaction of 3,5-dichloroaniline and 4-ethoxy-3-nitrobenzoic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide.
Scientific Research Applications
DCET has been extensively studied for its potential therapeutic applications. One of the most promising applications of DCET is in the treatment of cancer. DCET has been found to exhibit potent antitumor activity against a range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. DCET has also been shown to induce apoptosis in cancer cells, which is a process that leads to the death of the cells.
properties
IUPAC Name |
N-(3,5-dichlorophenyl)-4-ethoxy-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O4/c1-2-23-14-4-3-9(5-13(14)19(21)22)15(20)18-12-7-10(16)6-11(17)8-12/h3-8H,2H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDFLXYQAUZWVGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-({2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-cyanovinyl}amino)benzenesulfonamide](/img/structure/B5103612.png)

![4-[2-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide](/img/structure/B5103616.png)
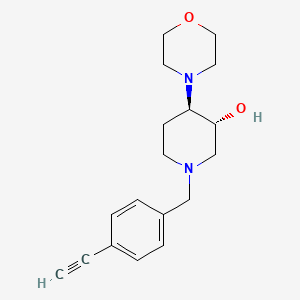
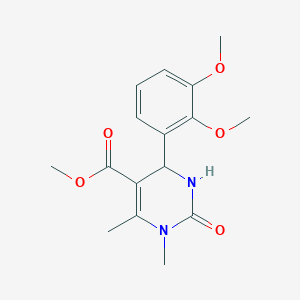
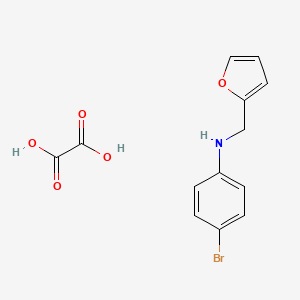
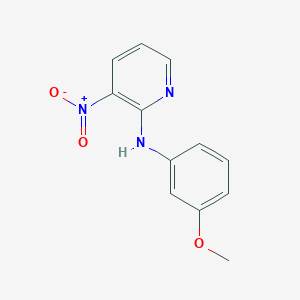

![N,N-diethyl-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5103660.png)

![N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B5103669.png)
![1,5-dimethyl-3-oxo-2-phenyl-N-[4-(4-pyridinylmethyl)phenyl]-2,3-dihydro-1H-pyrazole-4-carboxamide](/img/structure/B5103677.png)
![4-biphenylyl[2-(1-pyrrolidinylcarbonyl)phenyl]methanone](/img/structure/B5103699.png)
![7-cyclopentylidene-N-formyl-N-(3-methoxyphenyl)-3-methylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B5103707.png)